
6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a benzyloxymethyl group attached to the sixth carbon and a hydroxyl group on the third carbon. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of 3,4-dihydropyran and benzyl alcohol under acidic conditions to form the benzyloxymethyl group. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of protective groups and selective deprotection steps are crucial in the large-scale synthesis to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxymethyl group can be reduced to form a hydroxymethyl group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxymethyl group can yield a hydroxymethyl group.
科学的研究の応用
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The hydroxyl group can form hydrogen bonds and participate in various biochemical reactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with additional phenylthio and hydroxyl groups.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Uniqueness
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is unique due to the presence of both a benzyloxymethyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C13H18O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChIキー |
UBVKTINGXYGJKH-UHFFFAOYSA-N |
正規SMILES |
C1CC(OCC1O)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
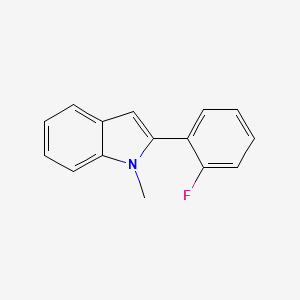
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
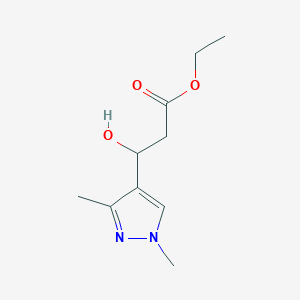

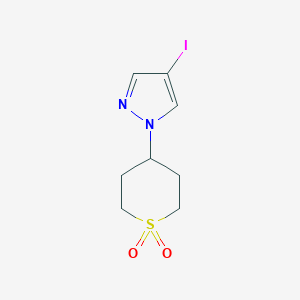

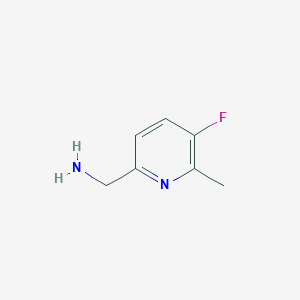
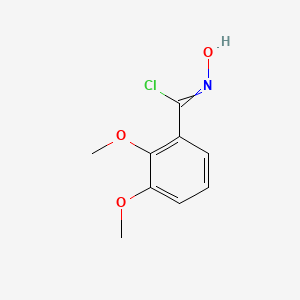

![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
